molecular formula C8H18O B156913 2,3,4-Trimethyl-3-pentanol CAS No. 3054-92-0

2,3,4-Trimethyl-3-pentanol

Cat. No.: B156913
CAS No.: 3054-92-0
M. Wt: 130.23 g/mol
InChI Key: PLSMHHUFDLYURK-UHFFFAOYSA-N
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Description

2,3,4-Trimethyl-3-pentanol, also known as 1,1-Diisopropylethanol, is an organic compound with the molecular formula C8H18O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms. This compound is notable for its branched structure, which influences its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Trimethyl-3-pentanol can be synthesized through various methods. One common approach involves the Grignard reaction, where an appropriate alkyl halide reacts with magnesium in the presence of an ether solvent to form a Grignard reagent. This reagent is then reacted with a suitable ketone to produce the desired alcohol .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of corresponding ketones or aldehydes. The reaction conditions typically include elevated temperatures and pressures, along with the use of metal catalysts such as palladium or nickel .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trimethyl-3-pentanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

2,3,4-Trimethyl-3-pentanol has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4-Trimethyl-3-pentanol involves its interaction with various molecular targets. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. Its effects are mediated through pathways involving the hydroxyl group, which can undergo various chemical transformations, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • 2,2,4-Trimethyl-3-pentanol
  • 3,3,4-Trimethyl-2-pentanol
  • 2,3,3-Trimethylpentane

Comparison: 2,3,4-Trimethyl-3-pentanol is unique due to its specific branching pattern and the position of the hydroxyl group. Compared to its isomers, it exhibits different physical and chemical properties, such as boiling points, solubility, and reactivity. These differences make it suitable for specific applications where other isomers may not be as effective .

Properties

IUPAC Name

2,3,4-trimethylpentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-6(2)8(5,9)7(3)4/h6-7,9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSMHHUFDLYURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184621
Record name 2,3,4-Trimethyl-3-pentanol
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light brown or yellow liquid; [Alfa Aesar MSDS], Clear liquid; Fruity aroma
Record name 2,3,4-Trimethyl-3-pentanol
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Record name 2,3,4-Trimethyl-3-pentanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1632/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

78.00 °C. @ 46.00 mm Hg
Record name 2,3,4-Trimethyl-3-pentanol
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Solubility

Soluble in heptane; insoluble in water, Soluble (in ethanol)
Record name 2,3,4-Trimethyl-3-pentanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1632/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.846-0.850
Record name 2,3,4-Trimethyl-3-pentanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1632/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

3054-92-0
Record name 2,3,4-Trimethyl-3-pentanol
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Record name 2,3,4-Trimethyl-3-pentanol
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Record name 2,3,4-Trimethyl-3-pentanol
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Record name 2,3,4-trimethylpentan-3-ol
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Record name 2,3,4-TRIMETHYL-3-PENTANOL
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Record name 2,3,4-Trimethyl-3-pentanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036166
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of 2,3,4-Trimethyl-3-pentanol and what spectroscopic data is available?

A1: this compound is a tertiary alcohol with a bulky structure. Its molecular formula is C8H18O and it has a molecular weight of 130.23 g/mol. [, , ]

    Q2: How does the structure of this compound influence its self-association behavior?

    A2: Research using NMR has demonstrated that this compound forms dimers in solution due to hydrogen bonding. [] The bulky side chains of the molecule significantly influence the extent of this dimerization. The study compared its behavior to other sterically hindered alcohols and found that increasing steric hindrance weakens the hydrogen bonding interaction, resulting in lower dimerization constants.

    Q3: Has this compound been synthesized, and if so, what is a key synthetic route?

    A3: Yes, this compound has been successfully synthesized. One reported method involves a two-step process: []

      Q4: What are the known safety concerns associated with this compound?

      A4: A safety assessment of this compound for its use as a fragrance ingredient has been conducted. [] While specific details are not provided in the abstract, the existence of this assessment highlights the importance of understanding the safety profile of this compound, especially for applications involving human exposure.

      Q5: Are there any known reactions of this compound with hydrochloric acid?

      A5: Research exists examining the reaction of this compound with hydrochloric acid. [] The abstract indicates that this reaction involves rearrangement, suggesting a complex reaction mechanism beyond simple dehydration. Further investigation into this paper could reveal the specific products and mechanisms involved.

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